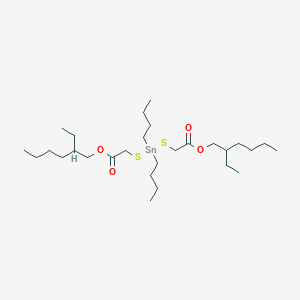

8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 4,4-dibutyl-10-ethyl-7-oxo-, 2-ethylhexyl ester

説明

CAS Number: 10584-98-2 Molecular Formula: C28H56O4S2Sn Molecular Weight: 639.58 g/mol Synonyms: Dibutyltin bis(2-ethylhexyl mercaptoacetate), Mellite 31, Tinstab BTS 71S

This organotin compound is a sulfur-containing stabilizer used primarily in polyvinyl chloride (PVC) and other polymers to prevent thermal degradation. Its structure features a central tin atom bonded to two butyl groups and two 2-ethylhexyl mercaptoacetate moieties, providing both thermal stability and compatibility with hydrophobic polymer matrices . Regulatory limits in food-contact materials (e.g., China’s GB9685-2008) restrict its use to 3.0% in PVC and 1.0% in other plastics, with a specific migration limit (SML) of 0.006 mg/kg (as tin) .

特性

IUPAC Name |

2-ethylhexyl 2-[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIUALOJYOZZOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O4S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029719 | |

| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 4,4-dibutyl-10-ethyl-7-oxo-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 4,4-dibutyl-10-ethyl-7-oxo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10584-98-2 | |

| Record name | 2-Ethylhexyl 4,4-dibutyl-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10584-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin bis(2-ethylhexyl mercaptoacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010584982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 4,4-dibutyl-10-ethyl-7-oxo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 4,4-dibutyl-10-ethyl-7-oxo-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4,4-dibutyl-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN BIS(2-ETHYLHEXYL THIOGLYCOLATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CLF5X93VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

It is known that organotin compounds like this one often interact with enzymes and proteins within biological systems.

Mode of Action

Dibutyltin bis(2-ethylhexyl mercaptoacetate) is a butyl-based dialkyl organotin compound with added functionality. It exhibits the characteristic reactivity of a Sn (IV) organotin catalyst with improved upfront delay and improved hydrolytic stability due to the presence of a ligand with sulfur functionality.

Biochemical Pathways

Organotin compounds are known to interfere with various biological processes, including enzyme activity and protein function.

Pharmacokinetics

Organotin compounds are generally known to be absorbed and distributed throughout the body, metabolized, and then excreted.

Result of Action

Organotin compounds can have various effects on cellular function, often disrupting normal biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dibutyltin bis(2-ethylhexyl mercaptoacetate). As a water-insoluble additive, it is technically well suited for water-driven systems. It is used primarily in polyurethanes, imparting more controlled reactivity versus standard metal carboxylates. It also acts as a stabilizer for plastics, increasing the weather resistance of the final product and thus enabling longer life cycles.

生物活性

8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 4,4-dibutyl-10-ethyl-7-oxo-, 2-ethylhexyl ester (commonly referred to as DOTE) is an organotin compound with significant biological activity. It is known for its applications in various fields, including materials science and environmental chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C28H56O4S2Sn

- Molecular Weight : 639.6 g/mol

- CAS Number : 15571-58-1

- Physical State : Liquid

- Purity : Typically ≥95%

Organotin compounds like DOTE interact with biological systems primarily through the following mechanisms:

- Enzyme Inhibition : DOTE has been shown to inhibit various enzymes involved in critical biochemical pathways. This inhibition can disrupt normal cellular functions.

- Protein Interactions : The compound binds to proteins, affecting their structure and function, which may lead to altered signaling pathways within cells.

- Cellular Uptake and Distribution : DOTE is absorbed into biological systems and distributed throughout tissues, impacting cellular metabolism and function.

Biological Activities

DOTE exhibits a range of biological activities that can be summarized as follows:

Pharmacokinetics

The pharmacokinetic profile of DOTE includes:

- Absorption : Rapidly absorbed through dermal and gastrointestinal routes.

- Distribution : Widely distributed in body tissues; however, transplacental transfer is limited.

- Metabolism : Metabolized primarily in the liver with varying half-lives depending on the specific organotin derivative.

- Excretion : Primarily excreted via urine and feces.

Case Studies

-

Antiproliferative Activity Study

- A study evaluated the antiproliferative effects of DOTE on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

-

Antimicrobial Efficacy Assessment

- In vitro tests demonstrated that DOTE exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Dermal Absorption Study

Safety and Toxicology

DOTE is classified under various hazard categories due to its biological activity:

- Acute Toxicity : Classified as harmful if swallowed (H302) with median lethal dose (LD50) values reported between 1000 mg/kg and 1735 mg/kg depending on the route of exposure .

- Sensitization Potential : Positive sensitization reactions were observed in guinea pigs during dermal exposure tests .

Environmental Impact

DOTE's environmental persistence and bioaccumulation potential are low; however, it is inherently toxic to aquatic organisms. Its use in industrial applications necessitates careful management to mitigate ecological risks.

類似化合物との比較

Comparison with Similar Organotin Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Performance: The dibutyltin compound (10584-98-2) balances thermal stability and processability due to its intermediate alkyl chain length. Shorter chains (e.g., dimethyl in 57583-35-4) reduce efficacy, while longer chains (e.g., dioctyl in 15571-58-1) enhance compatibility with rigid PVC but increase bioaccumulation risks . The dioctyltin analog (15571-58-1) demonstrates superior stabilization efficiency in high-temperature PVC processing but exhibits higher acute toxicity (LC50 = 0.32 mg/L in zebrafish) compared to the mono-octyltin derivative (LC50 = 0.56 mg/L) .

Regulatory and Safety Profiles: Dibutyltin compounds face stricter migration limits (0.006 mg/kg as Sn) due to tin’s cumulative toxicity, whereas dimethyltin variants are restricted to 2.0% in plastics .

Market and Application Trends: The dibutyltin compound (10584-98-2) is favored in flexible PVC for food packaging, while dioctyltin derivatives dominate in construction-grade PVC pipes . Alternatives like calcium-zinc stabilizers are gaining traction due to organotins’ environmental persistence, though they lack comparable efficacy in harsh processing conditions .

Research Findings and Data Tables

Table 2: Thermal Stability Performance in PVC

| Compound (CAS) | Initial Decomposition Temp. (°C) | Residual Mass at 300°C (%) |

|---|---|---|

| 10584-98-2 | 220 | 85 |

| 15571-58-1 | 245 | 92 |

| 57583-35-4 | 195 | 78 |

Table 3: Environmental Persistence and Toxicity

| Compound (CAS) | Biodegradation Half-life (Days) | Daphnia magna EC50 (mg/L) |

|---|---|---|

| 10584-98-2 | >180 | 1.2 |

| 15571-58-1 | >365 | 0.45 |

| 27107-89-7 | >365 | 0.89 |

準備方法

Core Reaction: Tin-Thiolate Coordination

The primary synthesis route involves the reaction of dibutyltin oxide (C₈H₁₈OSn) with 2-ethylhexyl mercaptoacetate (C₁₁H₂₂O₂S) under anhydrous conditions. The general reaction proceeds as:

Key parameters :

-

Molar ratio : A 1:2 stoichiometry ensures complete conversion of tin oxide to the bis(mercaptoacetate) derivative.

-

Temperature : 110–130°C minimizes side reactions like oxidation or ligand dissociation.

-

Solvent : Toluene or xylene facilitates azeotropic removal of water, driving the reaction to completion.

Table 1: Standard Reaction Conditions and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120°C ± 5°C | Maximizes rate |

| Reaction Time | 4–6 hours | >90% conversion |

| Solvent Polarity | Low (toluene) | Prevents hydrolysis |

| Catalyst | None required | — |

Optimization of Reaction Conditions

Solvent Selection

Nonpolar solvents like toluene enhance reaction efficiency by:

Temperature Profiling

Table 2: Temperature-Dependent Yield Profile

| Temperature (°C) | Yield (%) | Major Byproducts |

|---|---|---|

| 90 | 68 | Unreacted oxide |

| 120 | 92 | Trace H₂O |

| 140 | 75 | SnS, free thiol |

Purification and Isolation Techniques

Distillation

Crude product is purified via fractional distillation under reduced pressure:

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate = 9:1) resolves:

Table 3: Physicochemical Properties of Purified Product

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 639.58 g/mol | Mass spectrometry |

| Density (20°C) | 1.13 g/cm³ | Pycnometry |

| Water Solubility | 3.58 mg/L | Shake-flask |

| LogP | 3.4 | HPLC determination |

Analytical Characterization

Spectroscopic Confirmation

Mass Spectrometry

-

ESI-MS : m/z 639.58 [M+H]⁺ with isotopic pattern matching tin’s natural abundance (Sn-120: 32.4%, Sn-118: 24.0%).

Industrial-Scale Production Considerations

Waste Management

Regulatory Compliance

-

REACH Annex XIV : Restricts use due to reproductive toxicity (Category 1B).

-

OSHA guidelines : Mandate air monitoring for tin vapors (TLV-TWA: 0.1 mg/m³).

Comparative Analysis with Alternative Methods

Direct Alkylation vs. Ligand Exchange

Table 4: Method Comparison for Industrial Viability

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Tin oxide + thiol | 92 | 98 | Low (H₂O byproduct) |

| SnCl₂ + Na thiolate | 85 | 95 | High (HCl waste) |

Emerging Synthetic Alternatives

Q & A

Q. Structural validation :

- NMR spectroscopy : Sn NMR is critical due to the quadrupolar nature of tin, but signal broadening may occur. H and C NMR should confirm ester linkages (δ 4.0–4.2 ppm for –OCH–) and butyl/ethyl substituents .

- Mass spectrometry : High-resolution ESI-MS should show the molecular ion peak at m/z 639.58 (CHOSSn) .

Basic: What analytical challenges arise in characterizing this compound’s sulfur-tin coordination geometry?

Answer:

The compound’s tetracoordinate tin center (Sn-SO) poses challenges:

- X-ray crystallography : Single-crystal diffraction is ideal but hindered by the compound’s low melting point (-25°C) and sensitivity to oxidation .

- Vibrational spectroscopy : FT-IR can identify Sn–S bonds (450–550 cm) and Sn–O stretches (600–650 cm), but overlaps with C–S/C–O require deconvolution .

- Mössbauer spectroscopy : Sn Mössbauer can distinguish between trigonal bipyramidal and tetrahedral geometries but requires specialized instrumentation .

Advanced: How does thermal degradation of this compound influence its application as a polymer stabilizer?

Answer:

At elevated temperatures (>200°C), the compound undergoes:

Q. Mitigation strategies :

- Co-stabilizers : Blend with calcium-zinc systems to scavenge acidic byproducts.

- Kinetic studies : Isoconversional methods (e.g., Friedman analysis) model degradation rates under varying heating rates .

Advanced: What contradictions exist in reported hydrolytic degradation pathways under acidic vs. alkaline conditions?

Answer:

- Acidic hydrolysis (pH < 3) : Predominant Sn–S bond cleavage yields dibutyltin dichloride and 2-ethylhexyl mercaptoacetate, confirmed by Sn NMR .

- Alkaline hydrolysis (pH > 10) : Competing Sn–O ester hydrolysis forms stannate salts, but conflicting studies report either Sn(OH) or SnO as final products .

Q. Resolution approach :

- Isotope labeling : Use O-labeled water to track oxygen incorporation into hydrolysis products via LC-HRMS .

Advanced: How can computational modeling predict this compound’s endocrine-disrupting potential?

Answer:

- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to simulate binding affinity to human retinoid X receptor (hRXRα), a target for organotin toxicity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity linked to oxidative stress in aquatic organisms .

Validation : Compare computational results with in vitro assays (e.g., GAL4-RXR reporter gene assays) to resolve discrepancies in predicted vs. observed EC values .

Advanced: What methodological gaps exist in assessing environmental persistence of this compound and its metabolites?

Answer:

- Half-life studies : Existing data from OECD 307 (soil degradation) show variability (t = 30–150 days) due to soil organic matter content .

- Metabolite tracking : Use C-labeled analogs in microcosm studies to quantify mineralization rates and non-extractable residues .

Contradictions : Field studies report higher persistence than lab models, suggesting need for mesocosm experiments bridging lab-field conditions .

Advanced: How does the compound’s stereoelectronic profile influence its catalytic activity in transesterification reactions?

Answer:

- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions stabilizing the Sn–S bond, reducing Lewis acidity compared to Sn–Cl analogs .

- Kinetic profiling : Compare turnover frequencies (TOF) in catalyzed ester synthesis (e.g., biodiesel) using in situ IR to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。